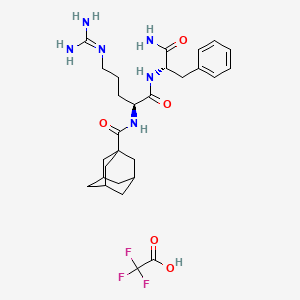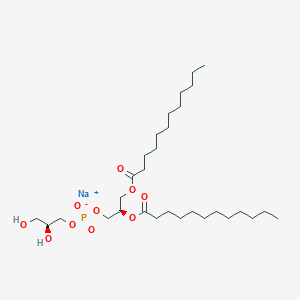
1-(1,3-Bis(4-chlorophenyl)-1H-pyrazol-5-yl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Bis(4-chlorophenyl)-1H-pyrazol-5-yl)thiourea is a compound of significant interest in the field of organic chemistry. It is characterized by the presence of a pyrazole ring substituted with two 4-chlorophenyl groups and a thiourea moiety. This compound is known for its diverse applications in scientific research, particularly in the areas of medicinal chemistry and material science.
Méthodes De Préparation
The synthesis of 1-(1,3-Bis(4-chlorophenyl)-1H-pyrazol-5-yl)thiourea typically involves the reaction of 1,3-bis(4-chlorophenyl)thiourea with appropriate reagents under controlled conditions. One common method includes the use of triethylamine and 1-hydroxy-3H-benz[d][1,2]iodoxole-1,3-dione in N,N-dimethyl-formamide, followed by the addition of formic acid hydrazide . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-(1,3-Bis(4-chlorophenyl)-1H-pyrazol-5-yl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, where the thiourea moiety can be replaced by other functional groups. Common reagents and conditions used in these reactions include N,N-dimethyl-formamide, acetonitrile, and mercury (II) diacetate. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(1,3-Bis(4-chlorophenyl)-1H-pyrazol-5-yl)thiourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activities, including antibacterial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mécanisme D'action
The mechanism of action of 1-(1,3-Bis(4-chlorophenyl)-1H-pyrazol-5-yl)thiourea involves its interaction with molecular targets and pathways within biological systems. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(1,3-Bis(4-chlorophenyl)-1H-pyrazol-5-yl)thiourea can be compared with other similar compounds, such as:
1,3-Bis(4-methylphenyl)thiourea: This compound has similar structural features but with methyl groups instead of chlorophenyl groups.
1,3-Bis(4-chlorophenyl)urea: This compound has a urea moiety instead of a thiourea moiety. The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H12Cl2N4S |
|---|---|
Poids moléculaire |
363.3 g/mol |
Nom IUPAC |
[2,5-bis(4-chlorophenyl)pyrazol-3-yl]thiourea |
InChI |
InChI=1S/C16H12Cl2N4S/c17-11-3-1-10(2-4-11)14-9-15(20-16(19)23)22(21-14)13-7-5-12(18)6-8-13/h1-9H,(H3,19,20,23) |
Clé InChI |
WLYSDSBFLJUQLW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NN(C(=C2)NC(=S)N)C3=CC=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12044257.png)





![Ethyl 7-([1,1'-biphenyl]-4-carbonyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B12044297.png)

![3-(4-methoxyphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12044308.png)


